molecular formula C13H6Cl2F2O B1302685 3,4-Dichloro-3',5'-difluorobenzophenone CAS No. 844885-16-1

3,4-Dichloro-3',5'-difluorobenzophenone

Cat. No.: B1302685
CAS No.: 844885-16-1
M. Wt: 287.08 g/mol
InChI Key: YSTCJYZVDWSLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’,5’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and 3,5-difluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3,4-Dichlorobenzoyl chloride+3,5-DifluorobenzeneAlCl33,4-Dichloro-3’,5’-difluorobenzophenone+HCl\text{3,4-Dichlorobenzoyl chloride} + \text{3,5-Difluorobenzene} \xrightarrow{\text{AlCl}_3} \text{3,4-Dichloro-3',5'-difluorobenzophenone} + \text{HCl} 3,4-Dichlorobenzoyl chloride+3,5-DifluorobenzeneAlCl3​​3,4-Dichloro-3’,5’-difluorobenzophenone+HCl

Industrial Production Methods

Industrial production of 3,4-Dichloro-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted benzophenone derivatives.

    Reduction: 3,4-Dichloro-3’,5’-difluorobenzhydrol.

    Oxidation: 3,4-Dichloro-3’,5’-difluorobenzoic acid.

Scientific Research Applications

3,4-Dichloro-3’,5’-difluorobenzophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.

    Industry: In the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzotrifluoride: Another halogenated benzene derivative with similar chemical properties.

    4,4’-Difluorobenzophenone: A structurally similar compound with two fluorine atoms on the benzene rings.

    3,5-Dichloro-4-fluorobenzophenone: A related compound with different halogen substitution patterns.

Uniqueness

3,4-Dichloro-3’,5’-difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-11-2-1-7(5-12(11)15)13(18)8-3-9(16)6-10(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCJYZVDWSLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374164
Record name 3,4-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-16-1
Record name 3,4-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.